molecular formula C6H12N2O B2496473 N-(2-aminoethyl)cyclopropanecarboxamide CAS No. 53673-05-5

N-(2-aminoethyl)cyclopropanecarboxamide

Cat. No.: B2496473
CAS No.: 53673-05-5
M. Wt: 128.175
InChI Key: IOKJAZWKXFLGJN-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C6H12N2O and a molecular weight of 128.17 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a carboxamide group, which is further linked to an aminoethyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Cyclopropanecarboxylic acid: is reacted with in the presence of a coupling agent such as .

  • The reaction mixture is stirred at room temperature for several hours.
  • The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The process typically includes:

    Bulk synthesis: using high-purity starting materials.

    Automated reaction monitoring: to ensure consistent product quality.

    Purification: using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of cyclopropanecarboxylic acid derivatives.

    Reduction: Formation of cyclopropylmethylamine.

    Substitution: Formation of N-substituted cyclopropanecarboxamides.

Scientific Research Applications

N-(2-aminoethyl)cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The aminoethyl group allows for hydrogen bonding and electrostatic interactions, while the cyclopropane ring provides structural rigidity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxamide: Lacks the aminoethyl group, resulting in different reactivity and applications.

    N-(2-aminoethyl)acetamide: Contains an acetamide group instead of a cyclopropanecarboxamide group, leading to different chemical properties.

Uniqueness

N-(2-aminoethyl)cyclopropanecarboxamide is unique due to the presence of both the cyclopropane ring and the aminoethyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-(2-aminoethyl)cyclopropanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-3-4-8-6(9)5-1-2-5/h5H,1-4,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKJAZWKXFLGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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